Cas no 2024532-24-7 (2-(3-amino-6-methyloxan-3-yl)acetic acid)

2-(3-amino-6-methyloxan-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-amino-6-methyloxan-3-yl)acetic acid
- 2024532-24-7
- EN300-1285171
-
- インチ: 1S/C8H15NO3/c1-6-2-3-8(9,5-12-6)4-7(10)11/h6H,2-5,9H2,1H3,(H,10,11)
- InChIKey: QVLWBWCNMMPDBM-UHFFFAOYSA-N
- SMILES: O1C(C)CCC(CC(=O)O)(C1)N
計算された属性
- 精确分子量: 173.10519334g/mol
- 同位素质量: 173.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- XLogP3: -2.3
2-(3-amino-6-methyloxan-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285171-100mg |
2-(3-amino-6-methyloxan-3-yl)acetic acid |
2024532-24-7 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1285171-250mg |
2-(3-amino-6-methyloxan-3-yl)acetic acid |
2024532-24-7 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1285171-2500mg |
2-(3-amino-6-methyloxan-3-yl)acetic acid |
2024532-24-7 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1285171-1000mg |
2-(3-amino-6-methyloxan-3-yl)acetic acid |
2024532-24-7 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1285171-50mg |
2-(3-amino-6-methyloxan-3-yl)acetic acid |
2024532-24-7 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1285171-500mg |
2-(3-amino-6-methyloxan-3-yl)acetic acid |
2024532-24-7 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1285171-5000mg |
2-(3-amino-6-methyloxan-3-yl)acetic acid |
2024532-24-7 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1285171-10000mg |
2-(3-amino-6-methyloxan-3-yl)acetic acid |
2024532-24-7 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1285171-1.0g |
2-(3-amino-6-methyloxan-3-yl)acetic acid |
2024532-24-7 | 1g |
$0.0 | 2023-06-07 |
2-(3-amino-6-methyloxan-3-yl)acetic acid 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
2-(3-amino-6-methyloxan-3-yl)acetic acidに関する追加情報
2-(3-Amino-6-Methyloxan-3-Yl)Acetic Acid: A Comprehensive Overview
The compound with CAS No 2024532-24-7, known as 2-(3-amino-6-methyloxan-3-yl)acetic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and biotechnology. This compound is characterized by its unique structure, which combines an oxazolidinone ring with an acetic acid moiety. The presence of both amino and methyl groups in the oxazolidinone ring introduces a level of complexity and functionality that makes this compound a valuable subject for research and development.
Oxazolidinones are a class of heterocyclic compounds that have been extensively studied due to their diverse applications in drug discovery. The oxazolidinone ring in 2-(3-amino-6-methyloxan-3-yl)acetic acid is particularly interesting because it can act as a scaffold for various bioactive molecules. Recent studies have highlighted the potential of this compound as a precursor for the synthesis of antibiotics, antiviral agents, and other therapeutic agents. For instance, researchers have explored its role in the development of beta-lactamase inhibitors, which are critical in combating antibiotic resistance.
The acetic acid moiety attached to the oxazolidinone ring adds another layer of functionality to this compound. Acetic acid derivatives are known for their ability to participate in various biochemical reactions, including those involving enzymes and receptors. This makes 2-(3-amino-6-methyloxan-3-yl)acetic acid a promising candidate for use in drug design, particularly in the creation of molecules that target specific biological pathways.
From a structural standpoint, 2-(3-amino-6-methyloxan-3-yl)acetic acid exhibits a high degree of symmetry and stability. The amino group on the oxazolidinone ring contributes to its ability to form hydrogen bonds, which is a key factor in determining its solubility and bioavailability. The methyl group, on the other hand, enhances the compound's lipophilicity, making it more suitable for crossing biological membranes.
Recent advancements in synthetic chemistry have made it possible to produce 2-(3-amino-6-methyloxan-3-yl)acetic acid with greater efficiency and precision. Traditional methods involved multi-step synthesis processes that required harsh reaction conditions and expensive reagents. However, modern techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have revolutionized the production process. These methods not only reduce the time required for synthesis but also minimize waste and environmental impact.
The pharmacological properties of 2-(3-amino-6-methyloxan-3-yl)acetic acid have been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with research indicating that it can inhibit key enzymes involved in inflammation such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has shown promise in the treatment of neurodegenerative diseases by modulating oxidative stress pathways.
In terms of therapeutic applications, 2-(3-amino-6-methyloxan-3-y
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